Diethyl 4-(4-chloro-3-nitrophenyl)-1-(3,4-dimethoxybenzyl)-1,4-dihydropyridine-3,5-dicarboxylate
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Overview
Description
3,5-DIETHYL 4-(4-CHLORO-3-NITROPHENYL)-1-[(3,4-DIMETHOXYPHENYL)METHYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE is a complex organic compound with a unique structure that includes multiple functional groups
Preparation Methods
The synthesis of 3,5-DIETHYL 4-(4-CHLORO-3-NITROPHENYL)-1-[(3,4-DIMETHOXYPHENYL)METHYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the dihydropyridine core, followed by the introduction of the ethyl, chloro, nitro, and methoxy substituents. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to achieve the desired product. Industrial production methods may involve optimization of these reaction conditions to increase yield and purity .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions. Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and nucleophiles such as amines or thiols.
Scientific Research Applications
3,5-DIETHYL 4-(4-CHLORO-3-NITROPHENYL)-1-[(3,4-DIMETHOXYPHENYL)METHYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It may be studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Research may focus on its potential as a pharmaceutical agent, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 3,5-DIETHYL 4-(4-CHLORO-3-NITROPHENYL)-1-[(3,4-DIMETHOXYPHENYL)METHYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to changes in cellular pathways. The exact molecular targets and pathways involved would require further research to elucidate .
Comparison with Similar Compounds
Similar compounds to 3,5-DIETHYL 4-(4-CHLORO-3-NITROPHENYL)-1-[(3,4-DIMETHOXYPHENYL)METHYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE include other dihydropyridine derivatives. These compounds share a similar core structure but differ in their substituents, which can significantly affect their properties and applications. The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical and biological activities .
Properties
Molecular Formula |
C26H27ClN2O8 |
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Molecular Weight |
531.0 g/mol |
IUPAC Name |
diethyl 4-(4-chloro-3-nitrophenyl)-1-[(3,4-dimethoxyphenyl)methyl]-4H-pyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C26H27ClN2O8/c1-5-36-25(30)18-14-28(13-16-7-10-22(34-3)23(11-16)35-4)15-19(26(31)37-6-2)24(18)17-8-9-20(27)21(12-17)29(32)33/h7-12,14-15,24H,5-6,13H2,1-4H3 |
InChI Key |
YRTDRYYPLFAGGP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CN(C=C(C1C2=CC(=C(C=C2)Cl)[N+](=O)[O-])C(=O)OCC)CC3=CC(=C(C=C3)OC)OC |
Origin of Product |
United States |
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